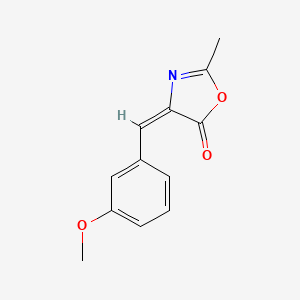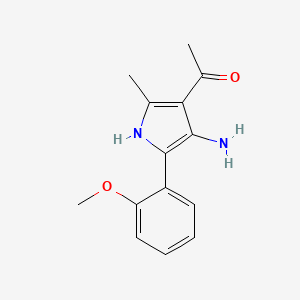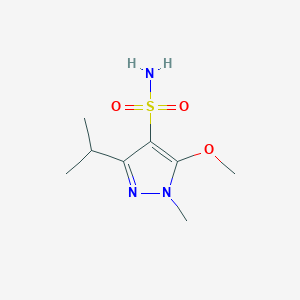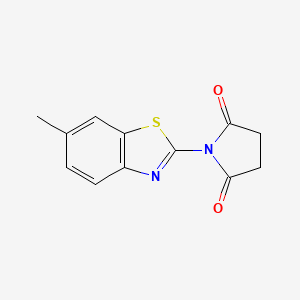
2,5-Pyrrolidinedione, 1-(6-methyl-2-benzothiazolyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Methylbenzo[d]thiazol-2-yl)pyrrolidine-2,5-dione is a complex organic compound featuring a thiazole ring fused with a pyrrolidine-2,5-dione structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Methylbenzo[d]thiazol-2-yl)pyrrolidine-2,5-dione typically involves the reaction of 6-methylbenzo[d]thiazole with pyrrolidine-2,5-dione under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity. Commonly used catalysts include Lewis acids, while solvents such as dichloromethane or toluene are preferred for their ability to dissolve both reactants and products efficiently .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process is carefully monitored to maintain the desired temperature and pressure, ensuring consistent quality and yield. Post-reaction, the product is purified using techniques such as recrystallization or chromatography to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(6-Methylbenzo[d]thiazol-2-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
Applications De Recherche Scientifique
1-(6-Methylbenzo[d]thiazol-2-yl)pyrrolidine-2,5-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism of action of 1-(6-Methylbenzo[d]thiazol-2-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine-2,5-dione moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
- 2-(6-Methylbenzo[d]thiazol-2-yl)acetamide
- 6-Methylbenzo[d]thiazol-2-yl)hydrazine
- 2,6-Dibromo-4-(6-methylbenzo[d]thiazol-2-yl)aniline
Comparison: 1-(6-Methylbenzo[d]thiazol-2-yl)pyrrolidine-2,5-dione stands out due to its unique combination of the thiazole and pyrrolidine-2,5-dione moieties, which confer distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
113408-21-2 |
|---|---|
Formule moléculaire |
C12H10N2O2S |
Poids moléculaire |
246.29 g/mol |
Nom IUPAC |
1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C12H10N2O2S/c1-7-2-3-8-9(6-7)17-12(13-8)14-10(15)4-5-11(14)16/h2-3,6H,4-5H2,1H3 |
Clé InChI |
FALQMEHXDIYIKB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N=C(S2)N3C(=O)CCC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


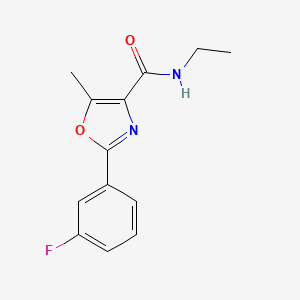
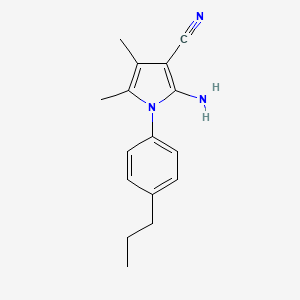
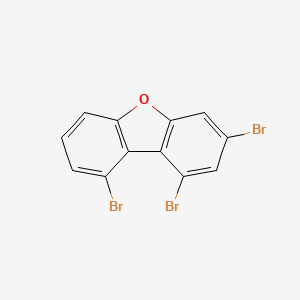
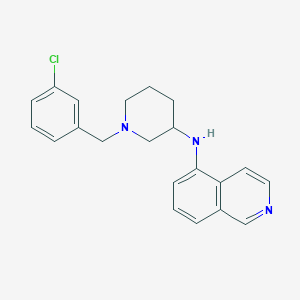
![N,N-Diethyl-2-[(1-phenylisoquinolin-3-yl)oxy]ethan-1-amine](/img/structure/B12886967.png)
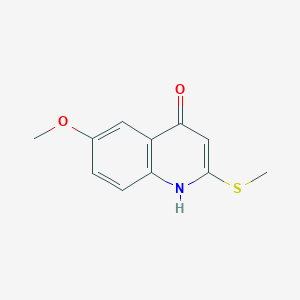
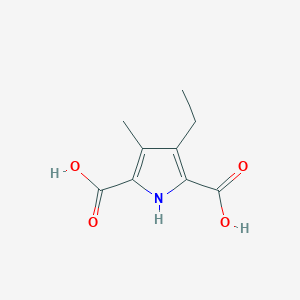
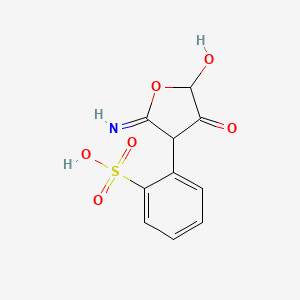
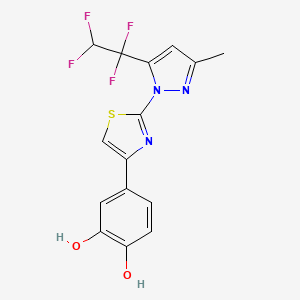

![5-Isoquinolinesulfonamide, N-(2-aminoethyl)-N-[2-(phenylsulfonyl)ethyl]-](/img/structure/B12887017.png)
